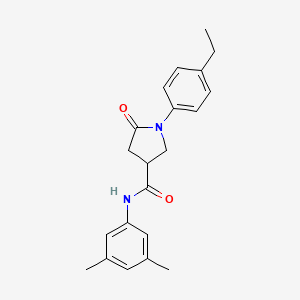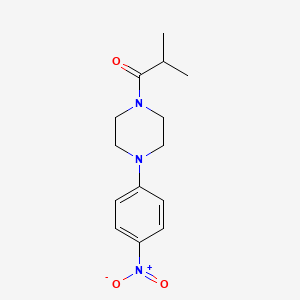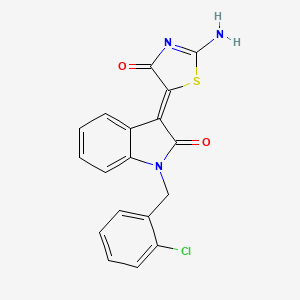
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various neurological disorders. It was originally developed as a potential treatment for Parkinson's disease, due to its ability to inhibit the activity of a protein called mixed lineage kinase 3 (MLK3), which is involved in the degeneration of dopaminergic neurons in the brain. Since then, CEP-1347 has been studied for its potential applications in other neurological disorders, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its ability to inhibit the activity of MLK3, a protein kinase that is involved in the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in various cellular processes, including apoptosis and inflammation, and its dysregulation has been implicated in various neurological disorders. By inhibiting the activity of MLK3, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is able to reduce the activation of the JNK pathway and protect neurons from degeneration.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in animal models of neurological disorders. In Parkinson's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the loss of dopaminergic neurons in the substantia nigra, improve motor function, and reduce oxidative stress and inflammation in the brain. In Alzheimer's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, reduce inflammation, and improve cognitive function. In ALS, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve motor function and survival, reduce inflammation, and protect motor neurons from degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for MLK3, which allows for targeted inhibition of the JNK pathway. This specificity also reduces the risk of off-target effects and toxicity. However, one limitation of using N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency, which may require higher concentrations or longer treatment times to achieve therapeutic effects.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in neurological disorders. One direction is the development of more potent and selective MLK3 inhibitors, which may have improved therapeutic efficacy and reduced toxicity. Another direction is the investigation of the role of MLK3 and the JNK pathway in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the potential use of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a neuroprotective agent in other contexts, such as stroke and ischemia, should be explored. Overall, the study of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its mechanism of action has the potential to lead to the development of novel treatments for various neurological disorders.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, starting with the reaction of 3,5-dimethylphenylacetic acid with ethylmagnesium bromide to form 3,5-dimethylphenylpropanoic acid. This is then reacted with 4-bromostyrene to form the corresponding ketone, which is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease. It has also been studied for its potential applications in Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain, and in ALS, where it has been shown to improve motor function and survival in animal models of the disease.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-16-5-7-19(8-6-16)23-13-17(12-20(23)24)21(25)22-18-10-14(2)9-15(3)11-18/h5-11,17H,4,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDPQXDXNLLIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)

![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)

![potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)
![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)
